2-Propan-1,1,1,3,3,3-d6-ol-d, 2-(methyl-d3)- finds use in investigations of reaction mechanisms. By replacing hydrogen atoms with deuterium, researchers can track the movement of specific parts of a molecule within a reaction. The distinct mass difference between hydrogen and deuterium allows scientists to distinguish between the original molecule and the one incorporating the deuterium label using techniques like mass spectrometry .
Studying metabolic pathways within living organisms is another application. By introducing deuterium into specific positions of a molecule, scientists can trace its breakdown products and follow its journey through an organism's metabolic processes. This information is crucial for understanding drug metabolism and the development of new pharmaceuticals .
Due to the different magnetic properties of deuterium compared to hydrogen, 2-Propan-1,1,1,3,3,3-d6-ol-d, 2-(methyl-d3)- helps improve the resolution of NMR spectra. By replacing protons with deuterium in solvent molecules, researchers can eliminate background signals from the solvent itself, allowing for a clearer view of the signals originating from the molecule of interest .
Overlapping signals from protons in complex molecules can hinder analysis in NMR. Deuteration at specific sites can strategically remove these overlapping signals, providing a clearer picture of the molecule's structure and dynamics .
tert-Butanol-d10, also known as tert-butyl alcohol-d10, is a deuterated form of tert-butanol, characterized by the substitution of ten hydrogen atoms with deuterium. Its chemical formula is with the isotopic notation indicating the presence of deuterium. This compound is colorless and has a camphor-like odor, similar to its non-deuterated counterpart. It is miscible with water and common organic solvents, making it useful in various chemical applications .
As a tertiary alcohol, tert-butanol-d10 exhibits unique reactivity compared to primary and secondary alcohols. Key reactions include:
The synthesis of tert-butanol-d10 typically involves a Grignard reaction. The process includes:
This method yields high purity and abundance of tert-butanol-d10, making it an efficient synthesis route .
Several compounds share structural similarities with tert-butanol-d10. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
tert-Butanol | Tertiary Alcohol | Non-deuterated form; widely used as a solvent |
Isobutanol | Secondary Alcohol | Different branching; more reactive than tert-butanol |
1-Butanol | Primary Alcohol | Linear structure; more susceptible to oxidation |
Ethanol | Primary Alcohol | Common alcohol; used in beverages and solvents |
tert-Butanol-d10's uniqueness lies in its complete deuteration, which can significantly affect its physical properties and reactivity compared to these similar compounds .
Flammable;Irritant